molecular formula C10H5N3O B8784447 Propanedinitrile, 2(3H)-benzoxazolylidene- CAS No. 58092-45-8

Propanedinitrile, 2(3H)-benzoxazolylidene-

Cat. No.: B8784447
CAS No.: 58092-45-8
M. Wt: 183.17 g/mol
InChI Key: KTGRMPWZUBNIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanedinitrile, 2(3H)-benzoxazolylidene- is a useful research compound. Its molecular formula is C10H5N3O and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanedinitrile, 2(3H)-benzoxazolylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanedinitrile, 2(3H)-benzoxazolylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58092-45-8

Molecular Formula

C10H5N3O

Molecular Weight

183.17 g/mol

IUPAC Name

2-(3H-1,3-benzoxazol-2-ylidene)propanedinitrile

InChI

InChI=1S/C10H5N3O/c11-5-7(6-12)10-13-8-3-1-2-4-9(8)14-10/h1-4,13H

InChI Key

KTGRMPWZUBNIPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=C(C#N)C#N)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8.5 g. (0.05 M) of 3,3-bis(methylthio)-2-cyanoacrylonitrile and 6.0 g. (0.055 M) of 2-aminophenol in 200 ml. of methanol or ethanol are held under reflux for 4 hours, subsequently evaporated to dryness in vacuo and the resulting residue is made into a paste with 20 ml. of methanol or ethanol. The resulting crystals are filtered off under suction, washed with 10 ml. of ethanol and dried. There is obtained crude 2-benzoxazolinylidene-malononitrile of melting point ca. 240°-300° C. (dec.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.